molecular formula C19H14ClN3O2 B6641875 N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Cat. No.: B6641875
M. Wt: 351.8 g/mol
InChI Key: UZDLDTJIXAQSIN-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a chemical compound with the molecular formula C19H14ClN3O2 and a molecular weight of 351.79 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-aminophenyl nicotinamide in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide involves its interaction with molecular targets such as VEGFR-2. By inhibiting VEGFR-2, the compound can disrupt angiogenesis, which is crucial for tumor growth and metastasis. This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .

Comparison with Similar Compounds

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide can be compared with other nicotinamide derivatives. Similar compounds include:

    Nicotinamide: A simpler structure with various biological activities.

    4-Chlorobenzamide: Shares the chlorobenzamido group but lacks the nicotinamide moiety.

    Phenyl nicotinamide: Contains the nicotinamide group but without the chlorobenzamido substitution.

The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDLDTJIXAQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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